molecular formula C16H25NO7 B4041458 {2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate

{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate

Cat. No.: B4041458
M. Wt: 343.37 g/mol
InChI Key: QEKVENFVLNWZPP-UHFFFAOYSA-N
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Description

{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate is a useful research compound. Its molecular formula is C16H25NO7 and its molecular weight is 343.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.16310214 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption Studies

Research on phenoxy herbicides, which share a structural resemblance due to the presence of ethoxy groups and phenoxy linkages, highlights the significance of understanding sorption dynamics to environmental substrates. Sorption experiments involving 2,4-D and other phenoxy herbicides reveal interactions with soil, organic matter, and minerals, emphasizing the role of soil parameters such as pH, organic carbon content, and iron oxides in herbicide sorption (Werner, Garratt, & Pigott, 2012).

Pharmacological and Toxicological Properties

The toxicological profile of related phenolic compounds, including their pharmacology and toxicology, can provide a foundational understanding relevant to assessing the safety and potential therapeutic applications of "{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate". For instance, the study of N-Benzylphenethylamine ("NBOMe") hallucinogens, which may share structural motifs such as aromatic systems and nitrogen-containing groups, contributes to our understanding of receptor interactions, toxicity, and behavioral effects (Halberstadt, 2017).

Environmental Fate and Behavior

Investigating the environmental fate and behavior of alkylphenols and alkylphenol ethoxylates sheds light on the degradation pathways, persistence, and ecotoxicological implications of compounds with ethoxy groups and phenolic structures. This research can inform the environmental risk assessment and management strategies for related compounds, including their potential for bioaccumulation and endocrine-disrupting activities (Ying, Williams, & Kookana, 2002).

Properties

IUPAC Name

2-[2-(3-ethoxyphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.C2H2O4/c1-4-17-13-6-5-7-14(12-13)18-11-10-16-9-8-15(2)3;3-1(4)2(5)6/h5-7,12H,4,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKVENFVLNWZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.